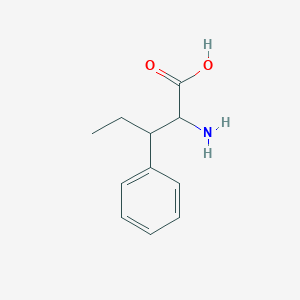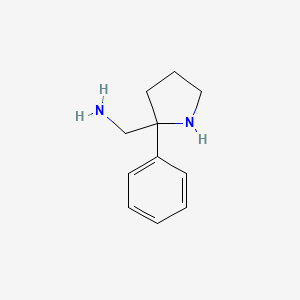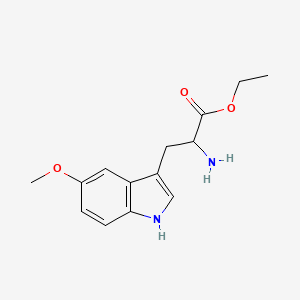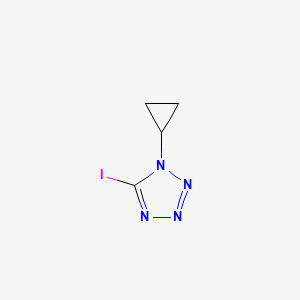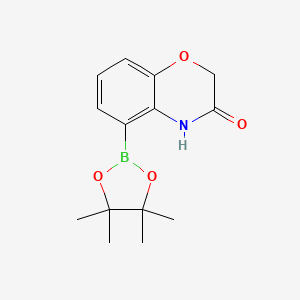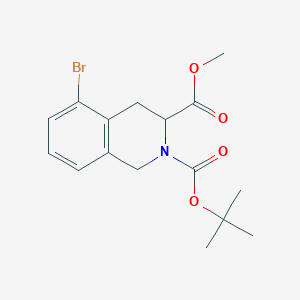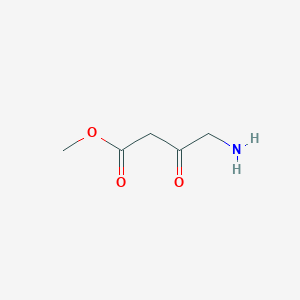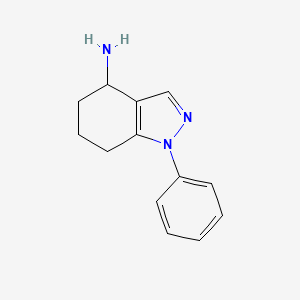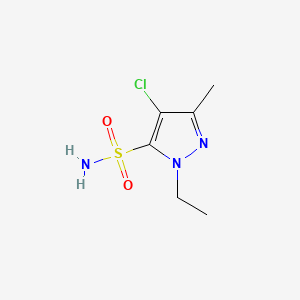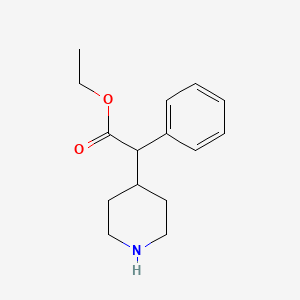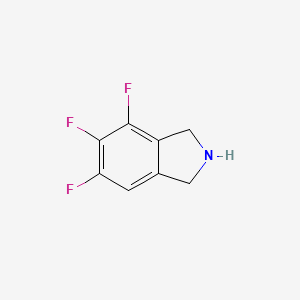![molecular formula C10H13NO B13500783 2-[1-(Methylamino)cyclopropyl]phenol](/img/structure/B13500783.png)
2-[1-(Methylamino)cyclopropyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Methylamino)cyclopropyl]phenol is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by a phenol group attached to a cyclopropyl ring, which is further substituted with a methylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of phenol with cyclopropylamine under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for 2-[1-(Methylamino)cyclopropyl]phenol often involve large-scale chemical synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced catalytic processes and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methylamino)cyclopropyl]phenol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of reduced phenolic compounds.
Substitution: Formation of alkylated phenols or other substituted derivatives.
Scientific Research Applications
2-[1-(Methylamino)cyclopropyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(Methylamino)cyclopropyl]phenol involves its interaction with specific molecular targets and pathways. The compound is known to interact with cellular membranes, potentially disrupting their integrity and leading to various biological effects . It may also inhibit specific enzymes or receptors, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(Amino)cyclopropyl]phenol
- 2-[1-(Ethylamino)cyclopropyl]phenol
- 2-[1-(Dimethylamino)cyclopropyl]phenol
Uniqueness
2-[1-(Methylamino)cyclopropyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-[1-(methylamino)cyclopropyl]phenol |
InChI |
InChI=1S/C10H13NO/c1-11-10(6-7-10)8-4-2-3-5-9(8)12/h2-5,11-12H,6-7H2,1H3 |
InChI Key |
ZHFLQCRTJWEBEI-UHFFFAOYSA-N |
Canonical SMILES |
CNC1(CC1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


